ethyl 4-(6,8-dibromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate
Description
Ethyl 4-(6,8-dibromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate is a synthetic organic compound featuring a piperazine core linked to a 6,8-dibrominated coumarin (2H-chromene-2-one) moiety via a carbonyl group. The coumarin scaffold is substituted with bromine atoms at positions 6 and 8, enhancing its electron-withdrawing properties and molecular weight. This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems .
Properties
IUPAC Name |
ethyl 4-(6,8-dibromo-2-oxochromene-3-carbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Br2N2O5/c1-2-25-17(24)21-5-3-20(4-6-21)15(22)12-8-10-7-11(18)9-13(19)14(10)26-16(12)23/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXDBEAQGBVQFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Br2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acyl Chloride-Mediated Coupling
Step 1: Formation of Chromene-3-carbonyl Chloride
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Reactant : 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid.
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Reagent : Thionyl chloride (SOCl₂) or oxalyl chloride.
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Conditions : Reflux in anhydrous dichloromethane (DCM) for 4–6 hours.
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Yield : 90–95%.
Step 2: Amide Bond Formation
Carbodiimide-Based Coupling
Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt).
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Conditions :
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Solvent : DMF or DCM.
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Temperature : 0°C to room temperature.
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Reaction Time : 12–24 hours.
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Advantages : Mitigates racemization and side reactions compared to acyl chloride methods.
Optimization and Challenges
Purification Techniques
Side Reactions
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Ester Hydrolysis : The ethyl carboxylate group is susceptible to hydrolysis under acidic or basic conditions.
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Piperazine Ring Opening : Strong acids or prolonged heating may degrade the piperazine moiety.
Comparative Analysis of Methods
| Method | Reagents | Yield | Purity | Key Advantage |
|---|---|---|---|---|
| Acyl Chloride Coupling | SOCl₂, TEA | 70–85% | >95% | Rapid reaction kinetics |
| EDC/HOBt Coupling | EDC, HOBt | 75–90% | >98% | Mild conditions, high selectivity |
| Direct Bromination | Br₂ in CH₃COOH | 60–75% | 90–95% | Cost-effective |
| NBS Bromination | NBS in DMF | 65–80% | 85–90% | Better regiocontrol |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(6,8-dibromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted chromene derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C17H16Br2N2O5
- Molecular Weight : 436.13 g/mol
- CAS Number : 991723
The compound features a chromene backbone with dibromo substitutions at positions 6 and 8, which are critical for its biological activity. The presence of a piperazine ring enhances its pharmacological properties.
Antiproliferative Activity
Research has demonstrated that ethyl 4-(6,8-dibromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate exhibits significant antiproliferative effects against various cancer cell lines. A study indicated that this compound displayed cytotoxicity with IC50 values ranging from 3.16 to 50 µM against MCF-7 and other tumor cell lines .
Antimicrobial Properties
In vitro studies have shown that the compound possesses antibacterial activity against several strains, including E. coli and Staphylococcus aureus. Minimum inhibitory concentration (MIC) values were reported as low as 50 mg/mL, indicating potential as an antibacterial agent .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, such as acetyl-CoA carboxylase. This inhibition could have implications for metabolic disorders and obesity management .
Study 1: Anticancer Activity
A comprehensive study evaluated the anticancer properties of various halogenated coumarin derivatives, including this compound. The results indicated that this compound significantly inhibited cell proliferation in breast cancer models, showcasing its potential as a lead compound for further development .
Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial efficacy, this compound was tested against a panel of bacterial strains. The results confirmed its effectiveness, particularly against Gram-positive bacteria, suggesting its utility in developing new antibacterial therapies .
Mechanism of Action
The mechanism of action of ethyl 4-(6,8-dibromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the piperazine ring can enhance binding affinity and selectivity towards specific targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural, physicochemical, and functional features of ethyl 4-(6,8-dibromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate with analogous piperazine derivatives:
Key Observations:
Structural Variations: The target compound is distinguished by its brominated coumarin core, which enhances halogen bonding and electron-withdrawing effects compared to non-halogenated analogs like the methoxycoumarin derivative in .
Physicochemical Properties: The bromine atoms in the target compound significantly increase molecular weight (~510 vs. ~344–577 g/mol in analogs) and lipophilicity, likely improving membrane permeability but reducing aqueous solubility. The tetrahydroquinazolinone derivative () has a lower pKa (2.56), suggesting stronger acidity than the target compound, which may influence ionization and bioavailability .
Biological Implications: Thienopyrimidine-morpholino derivatives () target kinase pathways, while the target’s coumarin core may align with anticoagulant or fluorescence-based applications . The dicyanophenylpropanoyl analog () lacks halogen bonding but could inhibit enzymes via its electron-deficient acyl group .
Biological Activity
Ethyl 4-(6,8-dibromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current knowledge on the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 426.13 g/mol |
| CAS Number | 667891-47-6 |
Synthesis
The synthesis of this compound involves the reaction of piperazine derivatives with halogenated chromene compounds. One common method involves using ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate as a precursor, which can be synthesized through a multi-step process involving bromination and subsequent reactions with piperazine derivatives .
Anticancer Activity
Recent studies have demonstrated that derivatives of ethyl 4-(6,8-dibromo-2-oxo-2H-chromene-3-carbonyl)piperazine exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound showed selective toxicity towards cancer cells while sparing normal fibroblasts.
- Mechanism of Action : It was observed that these compounds induce apoptosis in cancer cells by upregulating p53 and caspases 3 and 9, which are critical for programmed cell death .
The following table summarizes the antiproliferative activity of various derivatives:
| Compound ID | Cell Line | IC (µM) | Selectivity |
|---|---|---|---|
| 3 | Breast Cancer | 15 | High |
| 12 | Liver Cancer | 20 | Moderate |
| 14b | Mixed Cell Lines | 10 | Broad |
Antimicrobial Activity
In addition to anticancer properties, ethyl 4-(6,8-dibromo-2-oxo-2H-chromene-3-carbonyl)piperazine has shown promising antimicrobial activity. Studies indicate that it exhibits moderate to strong inhibition against various bacterial strains:
- Tested Strains : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Reported MIC values range from 3.12 to 12.5 µg/mL, indicating significant antibacterial potential compared to standard antibiotics .
Case Studies
- Antiproliferative Effects : A study evaluated several derivatives of the compound against breast and liver cancer cells. It was found that derivative 14b had the highest induction of apoptotic markers and was effective across multiple cancer types .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related chromene derivatives. The study concluded that these compounds could serve as lead structures for developing new antibacterial agents due to their potent activity against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
